1-Amino-2-naphthol-4-sodium sulfonate
Description
Overview of Naphthalene (B1677914) Derivatives in Modern Organic Chemistry and Materials Science
Naphthalene derivatives are aromatic hydrocarbons that form the basis for a vast array of organic compounds. Their rigid, fused two-ring structure provides a stable scaffold for constructing more complex molecules. In organic chemistry, they are pivotal building blocks for synthesizing products ranging from pharmaceuticals to agrochemicals. In materials science, the unique photophysical properties of certain naphthalene derivatives are exploited in the development of organic electronics and photonics. For instance, research into Schiff base compounds derived from aminonaphthol sulfonic acids has demonstrated potential applications in creating materials with specific optical characteristics. merckmillipore.com The versatility of naphthalene chemistry allows for the introduction of various functional groups, leading to a rich diversity of compounds with tailored properties for specific applications.
Historical Trajectory and Contemporary Significance of Aminonaphthol Sulfonate Compounds in Chemical Synthesis and Functional Materials
Aminonaphthol sulfonate compounds, often referred to as "acids" in dye chemistry nomenclature (e.g., 1,2,4-acid), have a long history as crucial intermediates in the chemical industry. patsnap.comgoogle.com Historically, their primary use has been in the synthesis of acid mordant dyes, acid complex dyes, and neutral dyes. patsnap.comgoogle.com The presence of amino (-NH₂) and hydroxyl (-OH) groups provides reactive sites for diazotization and coupling reactions, which are fundamental processes in the creation of azo dyes. chemimpex.comguidechem.com These dyes are valued for their vibrant colors and stability, finding widespread use in the textile, paper, and plastics industries. chemimpex.com
The contemporary significance of these compounds extends beyond traditional dye manufacturing. They are utilized as analytical reagents, for example, in the spectrophotometric detection and quantification of metal ions and phosphate, which is important for environmental monitoring and quality control. chemimpex.commerckmillipore.comchemicalbook.comboucles-by-az.frechemi.com The inherent chemical reactivity of the amino and hydroxyl groups allows for their use in creating new functional materials, such as modified azo dyes with optimized performance characteristics and even bacteriostatic agents. guidechem.com
Specific Academic Research Context and Potential of 1-Amino-2-naphthol-4-sodium Sulfonate in Current Chemical Investigations
This compound, the sodium salt of 1-amino-2-naphthol-4-sulfonic acid, is a compound of specific interest in modern chemical research. Its structure, which combines amino, hydroxyl, and sulfonate groups on a naphthalene ring, makes it water-soluble and chemically reactive. ontosight.ai This reactivity is leveraged in various synthetic and analytical applications.
Current research continues to explore its utility as a key intermediate. It is a vital starting material for producing acid dyes and acid complex dyes. guidechem.com In analytical chemistry, it is a well-established reagent for the colorimetric or spectrophotometric determination of phosphate. merckmillipore.comchemicalbook.comechemi.com Recent studies have also investigated its use as an additive in electrodeposition processes for creating solder coatings and in the development of functionalized nanoparticles for the sensitive detection of heavy metal ions like Cd²⁺. boucles-by-az.fr The compound's fluorescent properties are another area of investigation, with potential applications as a probe in biochemical assays. biosynth.com These diverse applications highlight the ongoing relevance and potential of this compound in advancing chemical synthesis, analytical methods, and materials science. ontosight.ai
Compound Data
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈NNaO₄S nih.govnih.gov |
| Molecular Weight | ~261.23 g/mol nih.govnih.gov |
| Appearance | White, gray, or pinkish crystalline powder guidechem.comactylislab.com |
| Solubility | Insoluble in cold water and alcohol; Soluble in hot water and alkaline solutions guidechem.comactylislab.com |
| Stability | Stable, but solutions may slowly oxidize in air. Incompatible with strong bases, acid chlorides, acid anhydrides, and strong oxidizing agents. chemicalbook.comechemi.com |
Table 2: Synonyms and Identifiers for this compound
| Name / Identifier | Type |
|---|---|
| Sodium 4-amino-3-hydroxynaphthalene-1-sulfonate | IUPAC Name ontosight.ainih.gov |
| 4-Amino-3-hydroxy-1-naphthalenesulfonic acid sodium salt | Synonym nih.gov |
| Sodium 1-amino-2-naphthol-4-sulfonate | Synonym nih.gov |
| 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-, monosodium salt | Synonym nih.gov |
| CAS Number | 5959-58-0 nih.gov |
| EC Number | 227-728-3 nih.gov |
| UNII | TAU717J5AA ontosight.ai |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-amino-3-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROYXPDJRYHBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208261 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-58-0 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-AMINO-2-NAPHTHOL-4-SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAU717J5AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of 1 Amino 2 Naphthol 4 Sodium Sulfonate
Established Synthetic Pathways and Reaction Mechanism Elucidation
A common synthetic route involves dissolving 2-naphthol (B1666908) in a dilute aqueous sodium hydroxide (B78521) solution, followed by precipitation as fine particles through the addition of sulfuric acid at low temperatures (e.g., 5°C). chemicalbook.comchemicalbook.com A sodium nitrite (B80452) solution is then introduced, and further acidification initiates the nitrosation at the C1 position, yielding 1-nitroso-2-naphthol. patsnap.comchemicalbook.com This intermediate is then treated with a sodium bisulfite solution, forming a soluble bisulfite addition complex. chemicalbook.comorgsyn.org The final step involves adding excess sulfuric acid and heating the mixture, which causes a reductive rearrangement to produce 1-amino-2-naphthol-4-sulfonic acid. chemicalbook.comorgsyn.org The product is typically isolated as a paste via filtration with yields around 80%. chemicalbook.com
An alternative description of the mechanism identifies the intermediate after bisulfite treatment as 1-hydroxylimino-2-tetralone-4-sulfonic acid, which is then converted to the final product in the presence of excess hydrogen sulfite (B76179) in a sulfuric acid solution. google.com
| Step | Key Reagents | Typical Conditions | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1. Nitrosation | 2-Naphthol, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Low temperature (0-8°C) patsnap.comchemicalbook.com | 1-Nitroso-2-naphthol | - |
| 2. Sulfite Addition | 1-Nitroso-2-naphthol, Sodium Bisulfite (NaHSO₃) | Temperature allowed to rise to ~20°C chemicalbook.com | Bisulfite addition complex (e.g., 1-hydroxylimino-2-tetralone-4-sulfonic acid) google.com | - |
| 3. Reductive Rearrangement | Bisulfite complex, Sulfuric Acid (H₂SO₄) | Heating to 40-50°C chemicalbook.com | 1-Amino-2-naphthol-4-sulfonic acid | 80-84% chemicalbook.comorgsyn.org |
The introduction of a sulfonic acid group onto a naphthalene (B1677914) ring is a foundational reaction in the synthesis of many dye intermediates. The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution that is subject to both kinetic and thermodynamic control. stackexchange.comquora.com The regioselectivity of the reaction is highly dependent on the reaction temperature. wordpress.com
At lower temperatures, typically around 80°C, the sulfonation of naphthalene with concentrated sulfuric acid yields naphthalene-1-sulfonic acid (α-product) as the major product. wordpress.com This pathway has a lower activation energy and proceeds faster, making it the kinetically controlled product. stackexchange.comquora.com The transition state leading to the 1-isomer is lower in energy because it allows for the formation of two resonance structures that maintain the aromaticity of the second ring, whereas the transition state for the 2-isomer only allows for one such structure. stackexchange.com
Conversely, at higher temperatures (e.g., 160°C), the major product is naphthalene-2-sulfonic acid (β-product). wordpress.com This isomer is thermodynamically more stable due to the absence of the significant steric strain that exists between the bulky sulfonic acid group at the C1 position and the hydrogen atom at the C8 (peri) position in the α-isomer. stackexchange.comwordpress.com Since sulfonation is a reversible reaction, heating the kinetically favored 1-sulfonic acid in the presence of sulfuric acid will cause it to revert to naphthalene, which can then be re-sulfonated to form the more stable 2-sulfonic acid. stackexchange.comwordpress.com The isomer ratio is also influenced by the concentration of sulfuric acid. cdnsciencepub.comresearchgate.net
| Control Type | Reaction Temperature | Major Product | Reason for Selectivity |
|---|---|---|---|
| Kinetic | Low (~80°C) wordpress.com | Naphthalene-1-sulfonic acid | Lower activation energy; faster rate of formation. quora.com |
| Thermodynamic | High (~160°C) wordpress.com | Naphthalene-2-sulfonic acid | Greater product stability; avoids 1,8-peri steric strain. stackexchange.com |
The synthesis of 1-amino-2-naphthol-4-sodium sulfonate requires the precise placement of amino and hydroxyl groups on the naphthalene core.
Amination: A highly relevant transformation in this context is the Bucherer reaction, which facilitates the reversible conversion of a naphthol to a naphthylamine using an aqueous sulfite or bisulfite solution and ammonia. wikipedia.org Discovered independently by Lepetit and Bucherer, this reaction is crucial for the industrial synthesis of aminonaphthalenesulfonic acids. wikipedia.org The mechanism involves the initial protonation of the naphthol, followed by the addition of a bisulfite anion to form a tetralone sulfonic acid derivative. This intermediate then undergoes nucleophilic attack by an amine (or ammonia), followed by dehydration and the elimination of the bisulfite to yield the naphthylamine. wikipedia.org The synthesis of the target compound from 2-naphthol via a nitrosation-reduction pathway in the presence of bisulfite is mechanistically related to this key reaction.
Hydroxylation: While the established synthesis starts with the hydroxyl group already in place (using 2-naphthol), various methods for the regioselective hydroxylation of naphthalene derivatives have been developed. A biomimetic iron catalyst can perform dearomative syn-dihydroxylation on a range of naphthalene derivatives. acs.orgnih.gov Another modern approach involves a cobalt(II)-catalyzed C–H selective hydroxylation at the peri-position of naphthalene monoimides. rsc.org Furthermore, enzymatic methods, such as using a peroxygenase from the fungus Agrocybe aegerita, can hydroxylate naphthalene primarily to 1-naphthol (B170400). This enzymatic reaction proceeds through an intermediary naphthalene 1,2-oxide, with the oxygen atom being transferred from hydrogen peroxide. nih.gov
The purity of 1-amino-2-naphthol-4-sulfonic acid is critical for its use as a dye intermediate. Standard purification involves filtering the crude product, which often precipitates as a stiff paste, and washing it with water. orgsyn.org However, the initial product can be a gray, impure material containing water of crystallization. orgsyn.orgorgsyn.org
More advanced techniques focus on preventing the formation of impurities and their subsequent removal. The purity of the final product is highly dependent on the quality of the starting 1-amino-2-naphthol-4-sulfonic acid. orgsyn.org It has been found that minimizing the time the reaction mixture spends as a bisulfite solution before acidification can prevent darkening and lead to a lighter-colored product. orgsyn.org This can be achieved by vigorous stirring to dissolve the intermediate quickly, followed by rapid filtration. orgsyn.org For material that is already colored, a key purification step is washing with warm ethanol. This extraction effectively removes colored impurities, yielding a pure white, anhydrous sulfonic acid. orgsyn.org The purified product is then dried to a constant weight at controlled temperatures, such as 60–80°C, in the absence of light to prevent decomposition. orgsyn.org
Development of Novel and Sustainable Synthetic Strategies
Reflecting broader trends in chemical manufacturing, research into the synthesis of naphthalene derivatives has increasingly focused on developing novel catalytic systems and adhering to the principles of green chemistry to enhance efficiency and reduce environmental impact.
Modern synthetic chemistry offers a variety of catalytic methods to construct functionalized naphthalenes, providing alternatives to traditional stoichiometric reactions.
Catalytic Synthesis of Naphthol Derivatives:
Photocatalysis: A rapid and efficient synthesis of 1-naphthol derivatives has been developed through the isomerization of oxabenzonorbornadienes. This reaction is initiated by a strong acid released from a photo acid generator (PAG) upon UV irradiation, allowing the transformation to complete in minutes with low catalyst loading. acs.org
Nanocatalysis: Zinc oxide nanoparticles (ZnO NPs) have been employed as an effective, recyclable, and eco-friendly heterogeneous catalyst for the synthesis of amidoalkyl naphthol derivatives under solvent-free conditions. semanticscholar.org
Oxidative Coupling: Chiral diamine-copper complexes can catalyze the enantioselective aerobic oxidative coupling of 2-naphthol derivatives to produce binaphthols. acs.org
Catalytic Amination Reactions:
Direct Amination: A significant advancement is the direct, one-step catalytic amination of naphthalene to naphthylamine using vanadium-based catalysts. This method operates under mild conditions and presents a more atom-economical and environmentally benign alternative to the conventional multi-step process of nitration followed by reduction. rsc.org Mechanistic studies suggest that V=O bonds in the catalyst are the active sites for the reaction. rsc.org
C-H Functionalization: Transition metal-catalyzed C-H amination has emerged as a powerful tool. For instance, a silver(I)-catalyzed method has been reported for the C4-H amination of 1-naphthylamine (B1663977) derivatives. researchgate.net
| Reaction Type | Substrate | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Naphthol Synthesis | Oxabenzonorbornadienes | Photo Acid Generator (PAG) / UV light | Rapid, low catalyst loading, high efficiency. | acs.org |
| Naphthol Synthesis | Benzaldehyde (B42025), β-Naphthol, Urea | Zinc Oxide Nanoparticles (ZnO NPs) | Solvent-free, recyclable catalyst, eco-friendly. | semanticscholar.org |
| Amination | Naphthalene, Hydroxylamine | Vanadium Oxide on HZSM-5 (V₂O₅/HZSM-5) | Direct one-step amination, mild conditions, high atom economy. | rsc.org |
| Amination | 1-Naphthylamine derivatives | Silver(I) catalyst | Regioselective C4-H amination. | researchgate.net |
The production of naphthalene sulfonates is undergoing a transformation driven by the demand for sustainable chemical processes and stricter environmental regulations. ainvest.com The global market for these compounds is increasingly rewarding innovations in green chemistry. ainvest.com
Traditional sulfonation processes often rely on large quantities of concentrated sulfuric acid or oleum, while related products like formaldehyde-condensed naphthalene sulfonates are noted for their poor biodegradability, leading to challenges in wastewater treatment. greenagrochem.comresearchgate.net This has spurred a need for functionally equivalent products that are either biodegradable or can be produced through more sustainable pathways. researchgate.net
Key green chemistry principles being applied in this area include:
Atom Economy: The development of direct amination of naphthalene is a prime example, as it avoids the poor atom economy of the nitration-reduction sequence by eliminating byproduct formation. rsc.org
Use of Catalysis: The shift from stoichiometric reagents to recyclable catalysts, such as ZnO nanoparticles or vanadium oxides, reduces waste and allows for milder reaction conditions. semanticscholar.orgrsc.org
Process Intensification: The design of continuous or semi-continuous processes for the production of 1-amino-2-naphthol-4-sulfonic acid aims to improve space-time yield and process control, which are key aspects of green engineering. google.com
Benign Solvents and Conditions: Strategies that operate under solvent-free conditions or in aqueous media reduce reliance on volatile organic solvents. semanticscholar.orggoogle.com
Maximizing Efficiency: Even within established pathways, process improvements such as the use of dispersants during the nitrosation step have been patented to significantly improve product yield, reduce costs, and simplify industrial application, aligning with the green chemistry goal of maximizing efficiency. patsnap.comgoogle.com
Continuous Flow Chemistry and Scalability Considerations for this compound Production
The industrial production of this compound, a key intermediate in the synthesis of various dyes, has traditionally relied on batch or semi-batch processing. cetjournal.it These established methods, while capable of producing the desired compound, present several challenges in terms of scalability, safety, and efficiency. The advent of continuous flow chemistry offers a promising alternative to address these limitations, enabling more controlled, safer, and potentially more efficient manufacturing processes.
Conventional batch synthesis of this compound typically involves a multi-step sequence starting from β-naphthol. orgsyn.orgpatsnap.comgoogle.com This process includes nitrosation of β-naphthol, followed by the addition of a sulfite or bisulfite, and finally a reduction step to yield the final product. patsnap.comgoogle.com Each of these stages involves exothermic reactions and the handling of potentially hazardous reagents, which can pose significant challenges when scaling up from laboratory to industrial production. cetjournal.it
Scalability Considerations in Batch Production:
Scaling up the batch production of this compound is fraught with several difficulties. The highly exothermic nature of the nitrosation and reduction steps requires efficient heat dissipation to prevent runaway reactions and ensure product quality. cetjournal.it In large batch reactors, maintaining uniform temperature control becomes increasingly difficult, potentially leading to the formation of impurities. Furthermore, the handling of large quantities of flammable organic solvents and corrosive acids in batch operations elevates safety concerns. patsnap.com The addition of dispersants during the nitrosation stage has been explored to improve yields and facilitate industrialization by creating a more manageable reaction mixture. google.com
Continuous Flow Chemistry as a Solution:
Continuous flow chemistry, characterized by the use of microreactors or tubular reactors, offers a paradigm shift in the synthesis of fine chemicals like this compound. This technology provides several advantages over traditional batch methods, particularly in the context of scalability and safety. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction conditions and minimizing the risk of thermal runaways. cetjournal.it
The transition from batch to continuous processing can lead to significant process intensification, resulting in higher productivity, improved product quality, and enhanced safety. cetjournal.itresearchgate.net While specific examples of the continuous synthesis of this compound are not extensively detailed in the available literature, the principles of flow chemistry have been successfully applied to the production of other sulfonic acid derivatives and complex organic molecules. researchgate.netgoogle.com
Research Findings and Data:
The following table summarizes typical reaction conditions and yields for the batch synthesis of 1-amino-2-naphthol-4-sulfonic acid, highlighting key parameters that would need to be translated into a continuous flow process.
| Step | Reactants | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Nitrosation | 2-Naphthol | Sodium Nitrite, Hydrochloric Acid | 0-5 | 2-6 hours | - | google.com |
| Sulfite Addition & Reduction | 1-Nitroso-2-naphthol | Sodium Bisulfite, Sulfuric Acid | 45-50 | 10 hours | 81.7 | google.com |
The development of a continuous flow process for this compound production would involve optimizing parameters such as residence time, temperature, and reagent stoichiometry within a microreactor or tubular reactor setup. The enhanced control offered by flow chemistry could lead to improved yields and purity compared to traditional batch methods.
Chemical Reactivity, Functionalization, and Derivatization of 1 Amino 2 Naphthol 4 Sodium Sulfonate
Comprehensive Analysis of Aromatic Substitution and Functional Group Reactivity
The reactivity of the naphthalene (B1677914) core and its substituents governs the pathways for functionalization and derivatization of 1-amino-2-naphthol-4-sodium sulfonate.
Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Core
The amino and hydroxyl groups are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. However, in 1-amino-2-naphthol-4-sulfonic acid, the substitution pattern is already fixed. Further electrophilic substitution on the naphthalene ring is not a common reaction for this compound, as the existing substituents deactivate the second ring.
Nucleophilic aromatic substitution is generally difficult on electron-rich naphthalene rings. However, under specific conditions, such as the presence of strong electron-withdrawing groups, such reactions can occur. For this compound, such reactions are not typical.
Reactivity Profiles of the Amino Group (e.g., Acylation, Alkylation)
The primary amino group is a key site for various chemical modifications.
Acylation: The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides. This reaction is often carried out in an anhydrous medium to achieve better yields. google.com For instance, N-acyl derivatives of aminonaphtholsulfonic acids can be prepared, which are important intermediates for dyes. google.com
Alkylation: The amino group can also undergo alkylation. For example, N-tosyl α-amino acids can be alkylated using reagents like methyl iodide in the presence of a base. monash.edu While specific examples for 1-amino-2-naphthol-4-sulfonic acid are not abundant in readily available literature, the general principles of N-alkylation of aromatic amines apply.
Chemical Transformations Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group, being phenolic, exhibits its own characteristic reactivity.
Etherification: The hydroxyl group can be converted to an ether. This typically involves reaction with an alkyl halide in the presence of a base.
Esterification: The hydroxyl group can be esterified, for example, through the Fischer esterification process, which involves reacting the compound with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com Organic sulfonic acid salts of amino acid esters can also be synthesized through esterification reactions. google.com
Modifications and Role of the Sulfonate Group in Chemical Processes
The sulfonic acid group primarily imparts water solubility to the molecule, which is a crucial property for its application in dyeing processes. chemimpex.com While it is generally a stable group, it can be removed under certain conditions.
Desulfonation: The removal of the sulfonic acid group, known as desulfonation, can be achieved by heating the aromatic sulfonic acid in the presence of a strong acid. numberanalytics.comwikipedia.org This reaction is the reverse of sulfonation and its ease is related to the conditions of the initial sulfonation. wikipedia.org The desulfonation of toluenesulfonic acids, for instance, has been studied in aqueous sulfuric acid at elevated temperatures. researchgate.net
Coupling Reactions and Polymeric Applications
The most significant application of this compound lies in its ability to undergo coupling reactions to form chromophores, particularly azo dyes.
Diazotization and Azo Coupling Reactions for Advanced Chromophores
The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This involves treating the compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at low temperatures. researchgate.netunb.caorientjchem.org The resulting diazonium salt is a highly reactive electrophile.
This diazonium salt is a crucial intermediate in the synthesis of a wide variety of azo dyes. researchgate.netsciencepublishinggroup.com It can be coupled with various aromatic compounds, known as coupling components, which are typically electron-rich species like phenols, naphthols, or aromatic amines. researchgate.netsciencepublishinggroup.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component.
For instance, a series of acid dyes has been synthesized by diazotizing 1-amino-2-naphthol-4-sulfonic acid and coupling it with different naphthalene derivatives such as 1-nitroso-2-naphthol, 2-nitroso-1-naphthol, 1-naphthol (B170400), and 2-naphthol (B1666908). researchgate.netsciencepublishinggroup.com The resulting azo dyes exhibit a range of colors and are used for dyeing materials like polyamide (Nylon) fabrics. researchgate.netsciencepublishinggroup.com The presence of the sulfonic acid group in the dye molecule enhances its water solubility and affinity for the fabric. sciencepublishinggroup.com
The diazotization of 1-amino-2-naphthol-4-sulfonic acid can sometimes be challenging due to the potential for oxidation of the starting material. google.com To suppress this side reaction and improve the yield of the desired diazo compound, catalysts such as copper or iron salts can be employed. google.com
Below is an interactive data table summarizing the coupling components used with diazotized 1-amino-2-naphthol-4-sulfonic acid and the resulting applications.
| Coupling Component | Resulting Product Class | Application |
| 1-Nitroso-2-naphthol | Acid Dye | Textile Dyeing |
| 2-Nitroso-1-naphthol | Acid Dye | Textile Dyeing |
| 1-Naphthol | Acid Dye | Textile Dyeing |
| 2-Naphthol | Acid Dye | Textile Dyeing |
| N,N-dimethylaniline | Acid Dye | Textile Dyeing |
| Resorcinol (B1680541) | Azo Dye Ligand | Formation of Metal Complexes |
The synthesis of these azo dyes is a cornerstone of the dye industry, and the versatility of the coupling reaction allows for the creation of a vast library of colors with varying properties.
Polymerization and Oligomerization Pathways for Functional Macromolecules
This compound can serve as a monomer in various polymerization reactions, leading to the formation of functional macromolecules with tailored properties. The presence of both an amino and a hydroxyl group allows for its incorporation into polymers through step-growth polymerization, while the aromatic nature of the naphthalene ring and the reactivity of the amino group also open avenues for chain-growth polymerization through oxidative and electrochemical methods.
Step-Growth Polymerization:
The amino and hydroxyl functionalities of this compound are suitable for step-growth polymerization, leading to the formation of polyamides, polyesters, and other condensation polymers. For instance, the amino group can react with diacyl chlorides or dicarboxylic acids to form polyamide chains. Similarly, the hydroxyl group can undergo esterification with diacyl chlorides or dicarboxylic acids to produce polyesters. The incorporation of the sulfonic acid group into the polymer backbone can enhance properties such as water solubility, ion-exchange capacity, and thermal stability. While direct homopolymerization through these methods is less common, its use as a comonomer to introduce specific functionalities into a polymer chain is a viable strategy.
A notable example of its application in forming a polymeric structure is in the synthesis of chelating resins. A derivative of 1-amino-2-naphthol-4-sulfonic acid has been condensed with formaldehyde (B43269) to create a resin capable of preconcentrating heavy metals from seawater. This reaction is a form of phenol-formaldehyde polycondensation, where the activated positions on the naphthalene ring and the amino group can react with formaldehyde to build a cross-linked polymer network.
Oxidative Polymerization:
Enzymatic and chemical oxidative polymerization methods offer a green and efficient route to synthesize polymers from phenolic and anilinic compounds. Enzymes such as horseradish peroxidase (HRP) and laccase are known to catalyze the polymerization of naphthols and related compounds. wikipedia.orgnih.gov These enzymes, in the presence of an oxidizing agent like hydrogen peroxide, generate phenoxy or amino radicals from the monomer. These radicals then couple to form dimers, oligomers, and ultimately high molecular weight polymers. wikipedia.orgnih.govresearchgate.netfrontiersin.org Given the structure of this compound, both the hydroxyl and amino groups could be susceptible to oxidation, leading to the formation of a complex polymer structure with potential applications in electronics and materials science. nih.gov
Electropolymerization:
The electrochemical polymerization of aromatic amines and phenols is a well-established technique for creating conductive polymer films on electrode surfaces. Aminonaphthalenesulfonic acids have been shown to undergo electropolymerization on glassy carbon electrodes. researchgate.netnih.gov The process typically involves the electrochemical oxidation of the monomer to form radical cations, which then couple and grow into a polymer film on the electrode surface. The resulting polymer-modified electrodes can exhibit enhanced electrocatalytic properties. For this compound, the amino group is the primary site for oxidative electropolymerization, leading to the formation of a sulfonated polyaniline-like structure with the naphthol moiety as a substituent. researchgate.net
Azo Polymers:
The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to form azo dyes. orientjchem.orgsciencepublishinggroup.com This reactivity can be extended to form azo polymers by either coupling the diazotized monomer with a bifunctional coupling component or by diazotizing a diamine and coupling it with this compound. The resulting azo polymers contain the chromophoric azo group in the main chain and possess interesting optical and thermal properties.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Type | Reactive Groups | Potential Polymer Structure | Key Features |
| Step-Growth (Polycondensation) | Amino, Hydroxyl | Polyamides, Polyesters, Phenolic Resins | Incorporation of sulfonic acid groups for enhanced solubility and functionality. |
| Oxidative Polymerization | Amino, Hydroxyl | Polyphenols, Polyanilines | Enzymatic or chemical oxidation to form C-C or C-N coupled polymers. |
| Electropolymerization | Amino | Conductive Polymer Films | Formation of thin, electroactive films on electrode surfaces. |
| Azo Coupling | Amino | Azo Polymers | Incorporation of chromophoric azo linkages in the polymer backbone. |
Heterocyclic Ring Formation and Annulation Strategies Utilizing this compound
The inherent reactivity of the amino and hydroxyl groups, along with their ortho positioning on the naphthalene ring, makes this compound an excellent precursor for the synthesis of a variety of fused heterocyclic systems. These reactions often proceed through the formation of an intermediate, such as a Schiff base, followed by an intramolecular cyclization.
Formation of Schiff Bases and Subsequent Cyclization:
The amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). These Schiff bases are versatile intermediates for the synthesis of various heterocyclic rings. Research has demonstrated that Schiff bases derived from 1-amino-2-naphthol-4-sulfonic acid can be used to synthesize oxazepine, tetrazole, and imidazolidine (B613845) derivatives.
Oxazepine Derivatives: The reaction of a Schiff base of 1-amino-2-naphthol-4-sulfonic acid with maleic anhydride (B1165640) in a cycloaddition reaction can lead to the formation of a seven-membered oxazepine ring. researchgate.netorientjchem.orgjmchemsci.com
Tetrazole Derivatives: Tetrazoles can be synthesized from the corresponding Schiff base by reaction with sodium azide (B81097). ekb.egekb.egijpbms.comresearchgate.net This reaction involves the [3+2] cycloaddition of the azide anion to the imine double bond.
Imidazolidine Derivatives: The reaction of a Schiff base with an appropriate reagent can also lead to the formation of five-membered imidazolidine rings. nih.govmdpi.com
Synthesis of Naphthoxazoles:
The condensation of 1-amino-2-naphthol-4-sulfonic acid with aldehydes can directly lead to the formation of naphtho[1,2-d]oxazole derivatives. nih.govsemanticscholar.orgresearchgate.net This reaction is believed to proceed through the initial formation of a Schiff base, which then undergoes an intramolecular cyclization with the adjacent hydroxyl group, followed by dehydration to form the stable oxazole (B20620) ring. The presence of an ortho-hydroxyl group on the benzaldehyde (B42025) derivative can selectively lead to the formation of the Schiff base without subsequent cyclization. nih.govsemanticscholar.org
Annulation Strategies:
Annulation reactions involve the formation of a new ring onto an existing molecular framework. For this compound, the naphthalene core can be further functionalized and then subjected to annulation to create more complex polycyclic aromatic systems. While specific examples starting directly from this compound are not extensively documented, general strategies for the annulation of naphthalenes can be considered. These include palladium-catalyzed annulation reactions and other cyclization strategies that build additional aromatic or heterocyclic rings onto the naphthalene scaffold. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net The amino and hydroxyl groups can be used to direct these annulation reactions to specific positions on the naphthalene ring.
Table 2: Heterocyclic Systems Derived from this compound
| Heterocyclic System | Synthetic Strategy | Intermediate |
| Oxazepine | Cycloaddition with maleic anhydride | Schiff Base |
| Tetrazole | Reaction with sodium azide | Schiff Base |
| Imidazolidine | Cyclization reaction | Schiff Base |
| Naphtho[1,2-d]oxazole | Condensation with aldehydes | Schiff Base (in situ) |
Advanced Spectroscopic Characterization and Computational Elucidation of 1 Amino 2 Naphthol 4 Sodium Sulfonate
Quantum Chemical Calculations and Theoretical Modeling
Theoretical modeling provides profound insights into the intrinsic properties of a molecule, complementing experimental data by explaining electronic behavior and predicting reactivity. For 1-Amino-2-naphthol-4-sodium sulfonate, computational studies, particularly those based on quantum mechanics, are essential for a complete understanding of its molecular structure and chemical characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While specific DFT studies exclusively on this compound are not extensively documented, analysis can be derived from studies on structurally related substituted naphthalenes. tandfonline.comiau.irnih.gov The electronic structure of this compound is dictated by the interplay of the naphthalene (B1677914) bicyclic aromatic system and its three key functional groups: an amino (-NH₂), a hydroxyl (-OH), and a sodium sulfonate (-SO₃⁻Na⁺).
The amino and hydroxyl groups are strong electron-donating groups that increase the electron density of the naphthalene ring system through resonance and inductive effects. Conversely, the sulfonate group is a potent electron-withdrawing group. This combination creates a polarized molecule with a distinct electronic distribution.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aminonaphthol ring, which acts as the primary site for electrophilic attack. The LUMO is influenced by the electron-deficient regions, particularly those affected by the sulfonate group, representing the most likely site for nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net DFT calculations on mono-substituted naphthalenes have shown that the -NH₂ group, in particular, causes a significant reduction in the HOMO-LUMO energy gap, enhancing the molecule's potential reactivity. nih.gov
Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide quantitative measures of chemical behavior.
Table 1: Theoretical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |
This table outlines key reactivity descriptors derived from DFT calculations, providing a framework for predicting the chemical behavior of this compound based on general principles established for related aromatic compounds.
Computational Simulations of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. ucsb.edu For reactions involving this compound, such as electrophilic aromatic substitution, computational modeling can elucidate the mechanism step-by-step.
As an illustrative example, consider the sulfonation of an aromatic compound, which proceeds via an electrophilic aromatic substitution mechanism. numberanalytics.comwikipedia.org A simulation would typically model the approach of the electrophile (e.g., SO₃) to the naphthalene ring. The reaction pathway would show the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, where the electrophile is bonded to a carbon atom, temporarily disrupting the ring's aromaticity. nih.govopenochem.org
Computational methods can precisely map the potential energy surface of this reaction, identifying the structure of the transition state—the highest energy point along the reaction coordinate. ucsb.edunih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. For this specific molecule, the directing effects of the existing -NH₂ and -OH groups would be predicted to favor electrophilic attack at specific positions on the ring.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing valuable information on conformational flexibility and interactions with the surrounding environment, such as a solvent. fiveable.me
The conformational landscape of the 1-Amino-2-naphthol-4-sulfonate anion is primarily defined by the rotation of the substituent groups around their single bonds to the naphthalene ring. While the fused ring system is rigid, the C-O, C-N, and C-S bonds can rotate. However, the proximity of the amino and hydroxyl groups at the 1 and 2 positions suggests the potential for a stable, six-membered intramolecular hydrogen bond, which would significantly restrict conformational freedom and favor a more planar arrangement.
Advanced Spectroscopic Techniques for Molecular Structure and Dynamics
Spectroscopic techniques are indispensable for the experimental determination of molecular structure. High-resolution NMR and vibrational spectroscopy provide detailed information on the connectivity, chemical environment, functional groups, and intermolecular interactions of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the local chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. Although data is most readily available for the parent compound, 1-Amino-2-naphthol-4-sulfonic acid, the insights are directly applicable to the anionic component of the sodium salt. nih.gov
The ¹H NMR spectrum displays signals corresponding to the protons on the naphthalene ring. The chemical shifts of these protons are heavily influenced by the electronic effects of the substituents. The electron-donating -NH₂ and -OH groups shield adjacent protons (shifting their signals to a higher field, i.e., lower ppm), while the electron-withdrawing -SO₃H group deshields them (shifting signals to a lower field). lookchem.com The coupling patterns (splitting of signals) between adjacent protons provide definitive evidence of their relative positions on the ring. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be used to resolve complex, overlapping signals and confirm proton connectivity. tandfonline.com
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Carbons directly attached to the electronegative oxygen, nitrogen, and sulfonate groups are significantly deshielded and appear at a lower field (higher ppm). The remaining aromatic carbons show distinct signals based on their position relative to the substituents, providing a complete map of the carbon skeleton. tandfonline.comnih.gov
Table 2: Representative NMR Data for 1-Amino-2-naphthol-4-sulfonic Acid
| Nucleus | Chemical Shift (ppm) Range | Assignment and Interpretation |
|---|---|---|
| ¹H | ~6.8 - 8.5 | Aromatic protons. Signals are spread due to the combined shielding/deshielding effects of -NH₂, -OH, and -SO₃H groups. Specific assignments require 2D NMR. |
| ~5.0 - 6.0 | Broad signals attributable to exchangeable protons from -NH₂ and -OH groups, often dependent on solvent and concentration. |
| ¹³C | ~105 - 150 | Aromatic carbons. Carbons C1, C2, and C4, bonded to substituents, would show distinct shifts. C1 and C2 would be downfield due to N/O attachment, while C4 would be influenced by the sulfonate group. |
Note: This table provides expected ranges and interpretations based on spectral data for the parent acid in DMSO-d6. Exact chemical shifts can vary with solvent and experimental conditions. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Intermolecular Bonding
The IR spectrum of 1-Amino-2-naphthol-4-sulfonic acid shows characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.comresearchgate.net
O-H and N-H Stretching: A broad band is typically observed in the 3000-3500 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations involved in hydrogen bonding.
S=O Stretching: Strong, distinct bands appear in the 1150-1250 cm⁻¹ (asymmetric stretch) and 1030-1080 cm⁻¹ (symmetric stretch) regions, which are definitive for the sulfonate group.
Aromatic C=C and C-H Stretching: Multiple sharp bands between 1400-1600 cm⁻¹ correspond to C=C stretching vibrations within the aromatic rings. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While a specific Raman spectrum for the target compound is not widely published, data from related naphthols can be used for interpretation. ias.ac.inresearchgate.netnih.gov Symmetric vibrations, such as the symmetric stretch of the sulfonate group and the breathing modes of the aromatic rings, often produce strong signals in the Raman spectrum, whereas they may be weak in the IR spectrum.
The presence of extensive intermolecular hydrogen bonding in the solid state, involving the hydroxyl, amino, and sulfonate groups, is evidenced by the significant broadening of the O-H and N-H stretching bands in the IR spectrum. These interactions create a robust network that influences the compound's physical properties.
Table 3: Key Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Type |
|---|---|---|
| 3000 - 3500 | O-H and N-H stretch (H-bonded) | IR (Broad) |
| >3000 | Aromatic C-H stretch | IR/Raman (Sharp) |
| 1400 - 1600 | Aromatic C=C ring stretch | IR/Raman |
| ~1200 | S=O asymmetric stretch | IR (Strong) |
| ~1050 | S=O symmetric stretch | IR (Strong), Raman (Strong) |
This table summarizes the principal vibrational modes and their expected spectral regions for 1-Amino-2-naphthol-4-sulfonic acid, highlighting the complementary nature of IR and Raman spectroscopy.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Amino-2-naphthol-4-sulfonic acid |
| Naphthalene |
| Sodium Polystyrene Sulfonate |
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
As of the current available scientific literature, detailed X-ray diffraction studies specifically for this compound have not been reported. Consequently, crystallographic data, including unit cell parameters, space group, and specific details of its crystal packing arrangement, are not publicly available.
While X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids, its application requires the growth of single crystals of suitable size and quality. The absence of such data in established crystallographic databases suggests that either the compound has not yet been subjected to single-crystal X-ray diffraction analysis or the results of such studies have not been published.
Therefore, a definitive description of the solid-state structure and intermolecular interactions of this compound, which would be derived from X-ray diffraction analysis, cannot be provided at this time. Further research, specifically focused on the crystallization and subsequent X-ray analysis of this compound, would be necessary to furnish these structural details.
Research Applications in Functional Materials and Chemical Systems Based on 1 Amino 2 Naphthol 4 Sodium Sulfonate
Role in Advanced Chromophoric Systems and Dye Science Research
1-Amino-2-naphthol-4-sodium sulfonate, also known as 1,2,4-Acid, is a pivotal intermediate in the synthesis of a variety of dyes, including acid mordant, acid complex, and neutral dyes. google.com Its molecular structure, featuring a naphthalene (B1677914) core substituted with amino, hydroxyl, and sulfonic acid groups, imparts unique chemical reactivity and fluorescent properties, making it a subject of significant research in dye science and chromophoric systems. biosynth.comorientjchem.orgresearchgate.net The presence of the sulfonate group (-SO₃Na) not only enhances water solubility, a crucial factor for many applications, but also influences the electronic properties of the molecule, which is fundamental to its role as a chromophore. mdpi.com
The inherent fluorescence of 1-amino-2-naphthol-4-sulfonic acid and its derivatives makes them valuable building blocks in the molecular design of fluorescent probes and brightening agents. biosynth.com The design of such molecules often involves modifying the core structure to tune its optical properties for specific applications, such as biological imaging. researchgate.net For instance, the strategic addition of polar groups like sulfonates to aromatic structures is a common method to improve water solubility and bioavailability, which is essential for probes used in aqueous biological environments.
Structure-property relationships are critical in this context. The position and nature of substituents on the naphthalene ring can significantly alter the absorption and emission wavelengths, fluorescence quantum yield, and sensitivity to the local environment. Research on analogous compounds like anilino-naphthalene sulfonates (ANS) has shown they are powerful fluorescent probes for detecting conformational changes in proteins. nih.gov The fluorescence of these probes is often weak in aqueous solutions but increases significantly upon binding to hydrophobic pockets in proteins, providing a mechanism to study protein folding and interactions.
The photophysical behavior of this compound and related compounds is characterized by their fluorescence, which is sensitive to the surrounding environment. merckmillipore.com The sodium salt, for example, exhibits a blue fluorescence when dissolved in hot water. The study of related naphthalimide derivatives shows that the fluorescence quantum yields (Φf) are generally low (around 10⁻²), and upon excitation of the naphthol moiety, an efficient Förster resonance energy transfer (FRET) can occur to an attached chromophore. nih.gov
Research on a similar compound, 4-Amino naphthalene-1-sulfonic acid linked to an alginate polymer, demonstrated positive solvatochromism, where the emission wavelength changes with the polarity of the solvent. researchgate.net The highest fluorescence quantum efficiency for this derivative was observed in more polar solvents. researchgate.net The quantum yield of fluorescence is a critical parameter for probes, and for some naphthalimide derivatives, it can be relatively high (70-89%) even in the solid state when copolymerized. researchgate.net The inclusion of anilino naphthalene sulfonic acids into cyclodextrins has also been shown to significantly enhance their fluorescence quantum yields. nih.gov
Below is a table summarizing the photophysical properties of a related fluorescent polymer, 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG), in different solvents.
| Solvent | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (δλ, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| Water | 325 | 495 | 170 | 0.082 |
| Methanol | 398 | 499 | 101 | 0.041 |
| Butanol | 429 | 505 | 76 | 0.019 |
| Glycerol | 385 | 525 | 140 | 0.055 |
This table is based on data for 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG), a related compound, to illustrate typical photophysical properties. researchgate.net
The interactions of 1-amino-2-naphthol-4-sulfonic acid with various surfaces and polymers are largely governed by adsorption processes. biosynth.com The molecule's functional groups—amino, hydroxyl, and sulfonate—can participate in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-stacking. The sulfonic acid groups, in particular, play a key role in the adsorption onto surfaces with positive charges or onto materials capable of hydrogen bonding.
Studies on the adsorption of similar naphthalene compounds onto macroporous resins have been conducted to understand these interactions better. researchgate.netncats.io For example, the binary adsorption behavior of 1-naphthol (B170400) and 1-naphthylamine (B1663977) mixtures on a nonpolar adsorbent showed a cooperative adsorption effect, attributed to hydrogen bonding between the adsorbed molecules. Furthermore, research into copolymers incorporating sulfonated monomers, such as those derived from amino-naphthalene sulfonic acid, has shown that these materials can self-assemble into nanoparticles. acs.org The arrangement of sulfonic groups on the surface of these nanoparticles is crucial for their biological activity and interaction with proteins like growth factors. acs.org The chemistry of the polymer backbone has been found to have a major impact on these cellular interactions. nih.gov
Functionalization for Supramolecular Assemblies and Nanomaterials
The trifunctional nature of 1-amino-2-naphthol-4-sulfonic acid, with its amino, hydroxyl, and sulfonic acid groups, makes it an excellent candidate for the functionalization of various materials to create advanced supramolecular assemblies and nanomaterials. orientjchem.org This functionalization can impart new properties to the base material, such as improved solubility, catalytic activity, or specific binding capabilities.
The principles of self-assembly are central to the use of this compound in nanomaterials. The naphthalene core provides a bulky, aromatic group that can drive self-assembly through π-stacking and hydrophobic interactions. When conjugated with other molecules, such as peptides or polymers, a balance of these forces with hydrogen bonding and electrostatic interactions can lead to the spontaneous formation of ordered nanostructures like micelles or nanofibers.
For instance, amphiphilic copolymers created using a derivative of naphthalene sulfonic acid have been shown to self-assemble into micelles with an average size of 20 to 100 nm. acs.org These nanoparticles orient themselves with a hydrophobic core and a hydrophilic shell composed of the sulfonic acid components. acs.org This controlled formation of nanostructures is critical for applications such as drug delivery and designing materials with specific biological interactions. acs.org
1-Amino-2-naphthol-4-sulfonic acid has been successfully integrated into hybrid organic-inorganic materials, leading to novel functionalities. csic.esrsc.orgmdpi.com These hybrid materials combine the properties of both the organic molecule and the inorganic scaffold, resulting in synergistic effects.
Notable examples include:
Functionalized Carbon Nanotubes: The compound has been covalently attached to the surface of carboxylated multi-walled carbon nanotubes (MWCNTs). orientjchem.org This functionalization, occurring via amide bond formation between the amino group of the sulfonic acid and the carboxylic groups on the MWCNT, significantly increases the aqueous solubility of the nanotubes. The resulting hybrid material (MWCNT-ANSA) demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria like E. coli and S. typhimurium. orientjchem.org
Functionalized Graphene Oxide: Graphene oxide (GO) has been functionalized with 1-amino-2-naphthol-4-sulfonic acid to create a novel and highly effective heterogeneous nanocatalyst (GO-ANSA). sciforum.net This hybrid material has been used for the one-pot synthesis of tetraketone derivatives, showing rapid conversion of substrates and high product yields. A key advantage of this GO-ANSA catalyst is that it is easily separable, recyclable, and environmentally friendly. sciforum.net
Adsorbents for Ion Removal: A composite material made of graphene oxide anchored with 1-amino-2-naphthol-4-sulphonic acid has been synthesized and used as an adsorbent for the removal of uranyl ions from aqueous solutions. researchgate.net This hybrid material showed a high uptake capacity, demonstrating its potential for environmental remediation. researchgate.net
The table below summarizes research findings on hybrid materials functionalized with 1-Amino-2-naphthol-4-sulfonic acid (ANSA).
| Hybrid Material | Base Material | Key Functionality | Reported Application |
|---|---|---|---|
| MWCNT-ANSA | Multi-Walled Carbon Nanotubes | Increased aqueous solubility, antimicrobial properties | Antimicrobial agent against Gram-negative bacteria orientjchem.org |
| GO-ANSA | Graphene Oxide | Heterogeneous catalysis | Catalyst for synthesis of tetraketone derivatives sciforum.net |
| GOANS | Graphene Oxide | High adsorption capacity | Removal of uranyl ions from wastewater researchgate.net |
Catalysis and Biocatalysis Research
The unique molecular architecture of this compound, featuring amino, hydroxyl, and sulfonic acid groups on a naphthalene scaffold, makes it a valuable precursor in the development of advanced catalytic and biocatalytic systems. Researchers have leveraged these functional groups to design specialized ligands for metal-catalyzed reactions and to investigate interactions with enzymatic systems.
Ligand Design for Metal-Catalyzed Organic Reactions
The presence of hydroxyl and amino groups in ortho-position allows 1-amino-2-naphthol-4-sulfonic acid to serve as an excellent building block for synthesizing multidentate ligands, particularly Schiff bases and azo dyes. These ligands are capable of forming stable complexes with a variety of transition metals, leading to catalysts with diverse applications.
Schiff base ligands are readily synthesized through the condensation reaction of 1-amino-2-naphthol-4-sulfonic acid with various aldehyde derivatives. nih.govresearchgate.net These Schiff bases can then coordinate with metal ions such as Copper(II), Zinc(II), and Nickel(II), typically acting as bidentate ligands through the azomethine nitrogen and the naphtholic oxygen. researchgate.net Similarly, the compound can be diazotized and coupled with other molecules, like resorcinol (B1680541), to form azo dye ligands that coordinate with metal ions through the hydroxyl oxygen and an azo group nitrogen. orientjchem.org These coordination complexes are explored for their catalytic potential in various organic transformations.
A notable application is in the field of heterogeneous catalysis. Researchers have functionalized graphene oxide with 1-amino-2-naphthol-4-sulfonic acid to create a novel, highly effective, and recyclable heterogeneous nanocatalyst (GO-ANSA). sciforum.net This nanocatalyst has demonstrated significant efficacy in the one-pot synthesis of tetraketone derivatives via a multicomponent reaction of 1,3-diketones with aromatic aldehydes. sciforum.net The catalyst facilitates rapid conversion of substrates and affords high yields of the desired products, highlighting the advantages of immobilizing the active catalytic moiety on a solid support for enhanced stability and reusability. sciforum.net
The table below summarizes the catalytic performance of GO-ANSA in the synthesis of a tetraketone derivative.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Dimedone (2 equiv.), 4-Chlorobenzaldehyde (1 equiv.) | GO-ANSA | Ethanol | Reflux | 15 | 96 | sciforum.net |
Beyond transition metals, organotin(IV) complexes have also been synthesized using 1-amino-2-naphthol-4-sulfonic acid as a ligand. annalsofrscb.ro These complexes have been characterized and investigated for potential applications, including their antioxidant activity. annalsofrscb.ro
Investigations into Enzymatic Transformations and Biorecognition Applications
The interactions of this compound and its derivatives with biological systems, particularly enzymes and macromolecules like DNA, are a subject of research. The compound's structure is analogous to metabolites formed during the microbial breakdown of certain azo dyes, making its behavior in biological environments relevant.
Studies on related o-aminohydroxynaphthalenes, which are common reduction products of sulfonated azo dyes, show they are susceptible to autoxidation under aerobic conditions. dss.go.th For example, the autoxidation of 1-amino-2-hydroxynaphthalene-6-sulfonate leads to the formation of a dimer, while 1-amino-2-hydroxynaphthalene-3,6-disulfonate is transformed into a disulfonated cinnamic acid derivative via a naphthoquinone intermediate. dss.go.th These spontaneous oxidation reactions are pertinent to understanding the fate of such compounds in enzymatic systems where oxidative transformations are common. Furthermore, research has indicated that 1-amino-2-naphthol-4-sulfonic acid can act as an inhibitor of peroxidase-mediated oxidation reactions. ncats.io
In the realm of biorecognition, metal complexes derived from ligands structurally related to this compound have been shown to interact with DNA. For instance, complexes of Mn(II) and Ni(II) with an azo dye ligand derived from 1-amino-2-naphthol-4-sulphonic acid and resorcinol have demonstrated DNA cleavage capabilities. orientjchem.org This nuclease activity suggests that the complexes can bind to DNA and promote its cleavage, likely through a redox-mediated mechanism involving hydroxyl radicals. orientjchem.org Such activity is a key aspect of biorecognition, where a synthetic molecule recognizes and interacts with a specific biological macromolecule to elicit a response.
The findings on the nuclease activity of these complexes are summarized in the table below.
| Compound | Activity | Mechanism | Observation | Reference |
|---|---|---|---|---|
| Azo Dye Ligand (ANSR) | DNA Nuclease Activity | Redox Chemistry | Conversion of supercoiled DNA to open circular form | orientjchem.org |
| Ni(II) Complex | DNA Nuclease Activity | Redox Chemistry | Conversion of supercoiled DNA to open circular form | orientjchem.org |
| Mn(II) Complex | DNA Nuclease Activity | Redox Chemistry | Conversion of supercoiled DNA to open circular form | orientjchem.org |
These investigations into enzymatic interactions and biorecognition highlight the potential for developing derivatives of this compound for applications in biocatalysis, sensor design, and as therapeutic agents.
Environmental Chemistry and Degradation Studies of Naphthol Sulfonate Compounds
Photodegradation Pathways and Mechanisms in Aqueous and Atmospheric Environments
Photodegradation, or photolysis, is a key process that can contribute to the transformation of organic compounds in the environment through the action of sunlight. For naphthalene (B1677914) sulfonate compounds, this process can be influenced by various environmental factors.
Direct and Indirect Photolysis in Aqueous Systems: Direct photolysis, where the molecule itself absorbs light leading to its breakdown, and indirect photolysis, involving photosensitizing agents present in natural waters, are potential transformation pathways. unito.it Substances like humic acids, common in surface waters, can act as photosensitizers, absorbing sunlight and producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen, and superoxide (B77818) radicals. unito.it These ROS can then attack the 1-Amino-2-naphthol-4-sodium sulfonate molecule.
Research on related compounds, such as 1-naphthol (B170400), shows that photocatalytic degradation proceeds via oxidation by hydroxyl radicals. muk.ac.ir This leads to the formation of various intermediate products through hydroxylation of the aromatic ring, followed by ring cleavage. muk.ac.ir Potential initial steps in the photodegradation of this compound likely involve the oxidation of the amino or hydroxyl groups and hydroxylation of the naphthalene rings, eventually leading to the formation of phthalic acid and other smaller organic molecules before potential mineralization to CO2 and water. muk.ac.ir
Atmospheric Degradation: Due to its nature as a sodium salt, this compound has a negligible vapor pressure and is not expected to be present in the atmosphere in significant quantities. publications.gc.cacanada.ca Therefore, long-range atmospheric transport and degradation in the gas phase are not considered significant environmental fate processes for this compound. publications.gc.cacanada.ca
Table 1: Potential Intermediates in the Photodegradation of Naphthol Sulfonate Compounds
| Intermediate Compound | Formation Pathway | Reference |
|---|---|---|
| 1,2-Naphthalenedione | Oxidation of hydroxyl group | muk.ac.ir |
| 1,4-Naphthoquinone | Oxidation and rearrangement | muk.ac.ir |
| Phthalic acid | Aromatic ring cleavage | muk.ac.ir |
| 2-Carboxy-cinnamaldehyde | Aromatic ring cleavage | muk.ac.ir |
| Hydroxylated derivatives | Reaction with hydroxyl radicals | mdpi.com |
Biodegradation by Microbial Communities and Isolated Enzyme Systems
Biodegradation is a critical mechanism for the complete removal of persistent organic pollutants from the environment. While sulfonated aromatic compounds are known for their resistance to microbial attack, specific microbial communities and enzyme systems have been identified that can degrade them. nih.govd-nb.info
Microbial Consortia: Mixed bacterial communities have demonstrated the ability to completely mineralize amino- and hydroxy-naphthalene sulfonic acids. nih.gov These consortia often work synergistically, where one species performs the initial attack on the molecule, and others utilize the resulting intermediates. nih.gov For instance, a consortium containing Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas species was shown to effectively use 4-aminonaphthalene-1-sulfonic acid, a close structural analog, as the sole source of carbon, nitrogen, and sulfur. nih.gov This indicates that complete breakdown of the molecule is possible.
Enzymatic Mechanisms: The key initial step in the biodegradation of many sulfonated aromatics is desulfonation. Bacteria have evolved specific enzyme systems to catalyze this reaction. One established mechanism involves an oxygenolytic cleavage, where a dioxygenase enzyme incorporates molecular oxygen, leading to the formation of a dihydroxy-naphthalene intermediate and the release of sulfite (B76179). d-nb.infonih.gov The hydroxyl group is derived from molecular oxygen. d-nb.info Following desulfonation and dearomatization, the resulting catecholic intermediates are funneled into central metabolic pathways.
For example, Pseudomonas sp. strain S-313 can convert various aminonaphthalenesulfonic acids to their corresponding aminonaphthols, demonstrating a broad substrate range for its desulfonating enzyme system. d-nb.info
Table 2: Microorganisms Involved in the Biodegradation of Aminonaphthalene Sulfonic Acids
| Microorganism/Consortium | Degraded Compound(s) | Key Metabolic Process | Reference |
|---|---|---|---|
| Mixed bacterial consortium | Amino- and hydroxy-naphthalene sulfonic acids | Complete mineralization, 1,2-dioxygenation | nih.gov |
| Pseudomonas sp., Arthrobacter sp. | Various naphthalenesulfonic and benzenesulfonic acids | Oxygenolytic desulfonation | d-nb.info |
| Consortium of Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas | 4-aminonaphthalene-1-sulfonic acid | Utilization as sole C, N, and S source | nih.gov |
Advanced Oxidation Processes (AOPs) for Environmental Transformation and Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). techno-press.org These methods are particularly effective for degrading recalcitrant compounds like sulfonated naphthalenes. unito.ittechno-press.org
Common AOPs:
Ozonation: Ozone (O3) can directly attack the electron-rich aromatic rings of the naphthalene sulfonate molecule or decompose to form hydroxyl radicals, leading to degradation. The degradation of naphthalene sulfonic acids by ozonation has been shown to be an effective treatment method. unito.it
Fenton and Photo-Fenton Reactions: These processes use iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The reaction is enhanced by UV light (photo-Fenton), increasing the rate of degradation. techno-press.org
Photocatalysis: This AOP employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutant. mdpi.comtechno-press.org
These processes transform this compound through a series of oxidation and hydroxylation steps, breaking down the aromatic structure and ultimately leading to mineralization. The degradation pathways often result in a variety of transformation products before complete conversion to inorganic compounds. mdpi.com
Table 3: Overview of Advanced Oxidation Processes for Aromatic Pollutant Degradation
| AOP Method | Primary Oxidant | General Efficacy | Reference |
|---|---|---|---|
| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Effective for naphthalene sulfonic acids | unito.it |
| Fenton Oxidation | Hydroxyl Radical (•OH) | Promising for persistent pollutants | techno-press.org |
| Photocatalysis (e.g., TiO₂) | Hydroxyl Radical (•OH) | Efficient for mineralization | mdpi.comtechno-press.org |
| Photo-Fenton | Hydroxyl Radical (•OH) | High efficiency due to UV enhancement | techno-press.org |
Sorption, Leaching, and Transport Phenomena in Various Environmental Matrices
The movement of this compound in the environment is largely dictated by its physicochemical properties, particularly its high water solubility and ionic character. nih.govresearchgate.net
Sorption in Soil and Sediment: Sorption processes control the mobility of chemicals in the subsurface. mdpi.com For ionic compounds like naphthalene sulfonates, sorption to soil and sediment is complex. It involves more than simple partitioning into organic carbon. publications.gc.ca Electrostatic interactions with charged mineral surfaces and surface complexation reactions can play a significant role. publications.gc.camdpi.com While some models predict low mobility in soil for naphthalene sulfonic acids, their high water solubility suggests a potential for transport, especially in soils with low organic matter and clay content. canada.ca The polyparameter linear free-energy relationship (ppLFER) approach is considered more accurate for estimating the organic carbon-water (B12546825) partitioning coefficient (Koc) for such polar compounds, but it may not fully account for the electrostatic interactions of ionized substances. publications.gc.cacanada.ca
Leaching and Transport: Given its high solubility in water, this compound has a high potential for mobility in aquatic systems. researchgate.net In terrestrial environments, this translates to a risk of leaching from the soil surface into groundwater. In structured soils, macropore flow following significant precipitation events can facilitate the rapid transport of water-soluble compounds to lower soil depths and tile drains, potentially bypassing the soil matrix where sorption and degradation would occur. nih.gov The persistence of related compounds in the environment, coupled with their mobility, indicates a potential for accumulation in water bodies. nih.govcanada.ca
Table 4: Physicochemical Properties Influencing Environmental Transport
| Property | Value/Characteristic | Implication for Transport | Reference |
|---|---|---|---|
| Water Solubility | High | High mobility in aquatic systems; potential for leaching | nih.govresearchgate.net |
| Vapor Pressure | Negligible | Low potential for atmospheric transport | publications.gc.cacanada.ca |
| Henry's Law Constant | Low | Unlikely to volatilize from water | publications.gc.ca |
| Sorption (Koc) | Complex to predict; influenced by ionic interactions | Mobility in soil is variable and depends on soil properties | publications.gc.cacanada.ca |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
